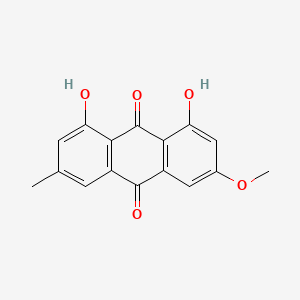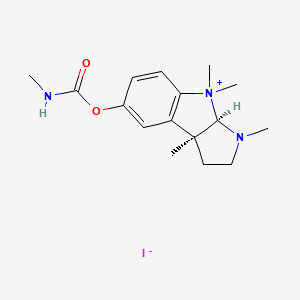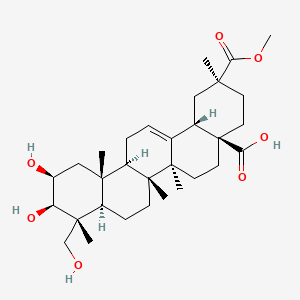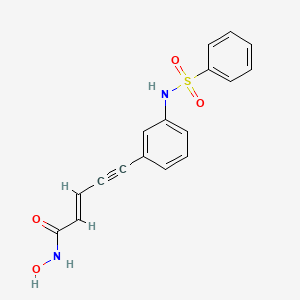
Oxamflatin
Descripción general
Descripción
Oxamflatin is a potent inhibitor of histone deacetylases (IC 50 = 15.7 nM). It has been shown to alter the expression of several genes whose products are involved in cell morphology, motility, apoptosis, and cell cycle control, reducing the proliferation of cancer cells .
Synthesis Analysis
This compound is an aromatic sulfonamide derivative with a hydroxamic acid group. It stimulates the expression of the transcription factor, JunD, and fibronectin. In addition, this compound also aids in the morphological reversion of various NIH3T3-derived transformed cell lines .
Molecular Structure Analysis
The empirical formula of this compound is C17H14N2O4S. It has a molecular weight of 342.37 . The structure of this compound includes a (2E)-5- [3- (Phenylsulfonylamino)phenyl]-pent-2-en-4-ynohydroxamic acid .
Chemical Reactions Analysis
This compound has been reported to have anti-cancer efficacy. It induces E-cadherin expression in HeLa cervical carcinoma cells . It also improves nuclear reprogramming, blastocyst quality, and in vitro development of bovine SCNT embryos .
Physical And Chemical Properties Analysis
This compound is a solid substance that is soluble in DMSO at 13 mg/mL . It is stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Mejora de la reprogramación nuclear y el desarrollo embrionario
Se ha descubierto que el Oxamflatin mejora significativamente la reprogramación nuclear, la calidad de los blastocistos y el desarrollo in vitro de los embriones de SCNT bovino . Modifica el estado de acetilación en H3K9 y H3K18, aumenta el número total de células y el número de células de la masa celular interna (ICM), la proporción de células ICM:trofoectodermo (TE), reduce la tasa de apoptosis en los blastocistos de SCNT y mejora significativamente el desarrollo de los embriones de SCNT bovino in vitro .
Actividad antitumoral
El this compound es un nuevo compuesto antitumoral que inhibe la desacetilasa de histonas de mamíferos . Ha mostrado actividad antiproliferativa in vitro contra varias líneas celulares tumorales de ratón y humanas con cambios drásticos en la morfología celular . También tiene actividad antitumoral in vivo contra el melanoma B16 .
Regulación del ciclo celular
El this compound causa una forma celular alargada con protrusiones filamentosas, así como la detención del ciclo celular en la fase G1 en las células HeLa . Aumenta considerablemente la expresión de gelsolina, ciclina E e inhibidores de Cdk, incluyendo p21WAF1/Cip1, mientras que disminuye la expresión de la ciclina A y la ciclina D1 .
Acetilación de histonas
El this compound, al igual que la trichostatina A (TSA), inhibe la actividad de la HDAC intracelular, como resultado de lo cual se acumulan cantidades significativas de especies de histonas acetiladas .
Tratamiento del cáncer de ovario
Se ha descubierto que el this compound induce cambios morfológicos en las líneas celulares de cáncer de ovario OVCAR-5 y SKOV-3 en el rango de nM . También conduce a una disminución de la viabilidad celular y inhibe significativamente la síntesis de ADN y la proliferación celular .
Mecanismo De Acción
Target of Action
Oxamflatin is a potent inhibitor of mammalian histone deacetylases (HDACs), with an IC50 of 15.7nM . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function of HDACs is crucial in the regulation of gene expression .
Mode of Action
This compound acts as a ligand for the enzyme active site metal ion . By inhibiting HDACs, this compound causes an accumulation of acetylated histone species, leading to changes in the expression pattern of genes regulating cell morphology and the cell cycle . This results in a more relaxed DNA conformation, which can affect gene expression and subsequently influence cell function .
Biochemical Pathways
Pharmacokinetics
Similar compounds like oxaliplatin have a triphasic pharmacokinetic profile, characterized by a short initial distribution phase and a long terminal elimination phase . Oxaliplatin rapidly crosses the cellular membrane due to its lipophilicity
Result of Action
This compound has been shown to induce morphological changes and antiproliferative effects in various cancer cell lines . It can cause an elongated cell shape with filamentous protrusions and arrest the cell cycle at the G1 phase . Furthermore, this compound treatment can suppress the expression of the pro-apoptotic gene Bax and stimulate the expression of the anti-apoptotic gene Bcl-XL and the pluripotency-related genes OCT4 and SOX2 .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, the presence of certain enzymes or other molecules in the cell can affect how well this compound can bind to its target and exert its effects . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-5-[3-(benzenesulfonamido)phenyl]-N-hydroxypent-2-en-4-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-17(18-21)12-5-4-7-14-8-6-9-15(13-14)19-24(22,23)16-10-2-1-3-11-16/h1-3,5-6,8-13,19,21H,(H,18,20)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSQQUYPMFERG-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417739 | |
| Record name | oxamflatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151720-43-3 | |
| Record name | Oxamflatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151720433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | oxamflatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxamflatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40417739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Oxamflatin is a histone deacetylase inhibitor (HDACi) that acts primarily by inhibiting histone deacetylases (HDACs). [] These enzymes remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.
A: By inhibiting HDACs, this compound tips the balance towards histone acetylation, resulting in a more open chromatin conformation. [, ] This facilitates the access of transcription factors and RNA polymerase to DNA, thereby promoting gene expression. []
ANone: this compound treatment has been shown to induce a variety of downstream effects, including:
- Cell cycle arrest: this compound can induce cell cycle arrest at the G0/G1 and G2/M phases by increasing p21 levels and promoting hypophosphorylation of retinoblastoma protein (RB). []
- Apoptosis: this compound can trigger apoptosis through various mechanisms, including caspase activation, Bcl-2 family protein modulation, and cytochrome c release. []
- Differentiation: In some cancer cell lines, this compound can induce differentiation, leading to a less aggressive phenotype. []
- Changes in cellular morphology: this compound can alter cellular morphology, as observed in K-ras-transformed NIH3T3 cells where it induced a flatter phenotype. []
- Modulation of DNA methylation: this compound treatment can lead to decreased DNA methylation of specific gene regulatory elements, such as those of POU5F1 and centromeric repeats. [, ]
A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they mention it being an "aromatic sulfonamide hydroxamate derivative". [] Further research in chemical databases or literature is necessary to ascertain its precise formula and weight.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



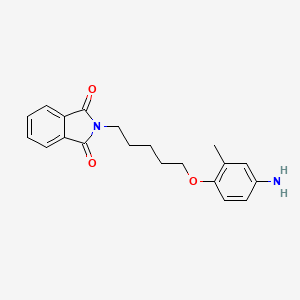
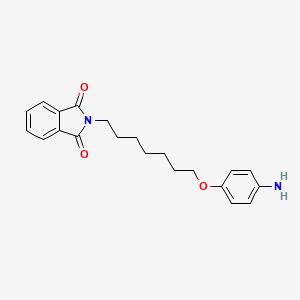

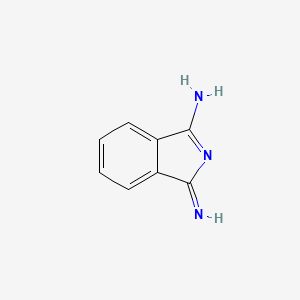
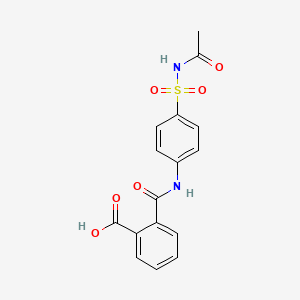
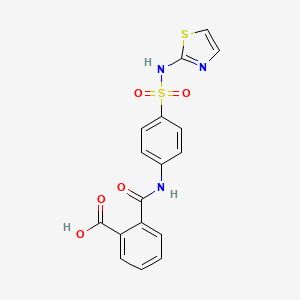
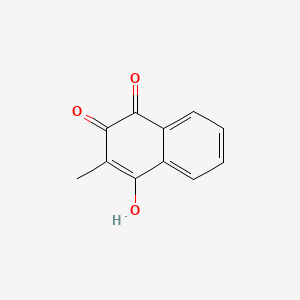
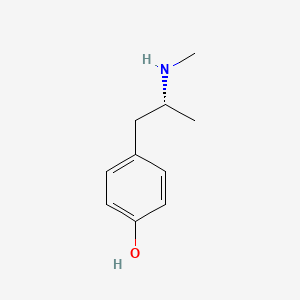
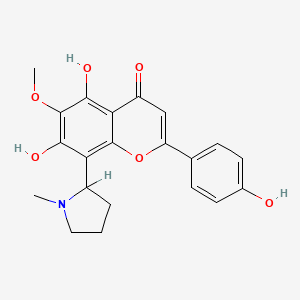
![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)

